molecular formula C11H12N2O2S B2707399 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide CAS No. 866132-15-2

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide

Cat. No.: B2707399
CAS No.: 866132-15-2
M. Wt: 236.29
InChI Key: NPDPASHHVULMOO-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide” is a small molecule that belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .


Molecular Structure Analysis

The molecular formula for a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide”, is C16H13FN2OS . The average molecular weight is 300.351 and the monoisotopic mass is 300.073261943 .


Physical and Chemical Properties Analysis

The storage temperature for a similar compound, “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide”, is between 28 C .

Scientific Research Applications

Synthesis Techniques and Structural Analysis

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, a compound closely related to the requested chemical, has been synthesized through an acylation reaction facilitated by microwave-assisted Gewald reaction. This process highlights an environmentally friendly method characterized by short reaction times, high yield, and easy work-up. The structure of the synthesized compound was confirmed using various analytical techniques, including IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction, revealing that the cyclohexene ring adopts a half-chair conformation while the thiophene ring remains essentially planar (Wang et al., 2014).

Antitumor Evaluation

Research on derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide has generated novel heterocyclic compounds with significant antitumor properties. These compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, have exhibited high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic methodologies primarily involved one-pot reactions under mild conditions, contributing to the diversity of the synthesized products and their potential for further biological investigations (Shams et al., 2010).

Fluorescence Applications

Another study focused on the synthesis of biologically important, fluorescence-active 5-hydroxy benzo[g]indoles through domino condensations, with the resultant compounds showing excellent fluorescence "Turn-off" sensing of Fe3+ ions. This capability could be utilized in developing sensors and probes for iron ions in biological and environmental samples. The interaction mechanism of these compounds with Fe3+ ions, investigated through 1H NMR titration, suggests potential applications in molecular sensing and imaging technologies (Maity et al., 2015).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide” can be found online . It’s always important to refer to the MSDS for handling and safety information.

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-hydroxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c12-5-8-7-3-1-2-4-9(7)16-11(8)13-10(15)6-14/h14H,1-4,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDPASHHVULMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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